Neo-aristolactone

Beschreibung

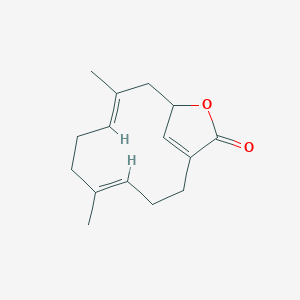

Neo-aristolactone is a sesquiterpene lactone isolated from the roots of Aristolochia mollissima, a plant traditionally used in herbal medicine. Its molecular formula is C₁₅H₂₀O₂, and its structure was elucidated via spectral analysis (NMR, HRMS) and X-ray crystallography . The compound crystallizes in the triclinic system (space group P₁) with lattice parameters a = 0.6275(3) nm, b = 0.8057(4) nm, c = 1.3622(6) nm, and angles α = 88.78(4)°, β = 91.44(4)°, γ = 105.20(4)° . The structure features a grand-cycle carbon skeleton with a γ-lactone ring fused to a bicyclic sesquiterpene framework (Figure 1) .

Eigenschaften

CAS-Nummer |

136315-17-8 |

|---|---|

Molekularformel |

C15H20O2 |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

(4E,8E)-5,9-dimethyl-12-oxabicyclo[9.2.1]tetradeca-1(14),4,8-trien-13-one |

InChI |

InChI=1S/C15H20O2/c1-11-5-3-7-12(2)9-14-10-13(8-4-6-11)15(16)17-14/h6-7,10,14H,3-5,8-9H2,1-2H3/b11-6+,12-7+ |

InChI-Schlüssel |

JOQILOMKLDOWGX-GNXRPPCSSA-N |

SMILES |

CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |

Isomerische SMILES |

C/C/1=C\CCC2=CC(C/C(=C/CC1)/C)OC2=O |

Kanonische SMILES |

CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |

Synonyme |

neo-aristolactone neoaristolactone versicolactone A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison Table

Key Comparative Findings

This compound vs. Alantolactone

- Structural Differences : Both share the molecular formula C₁₅H₂₀O₂ but differ in skeletal arrangement. This compound has a grand-cycle fused system, while alantolactone adopts an elemane-type framework with an α-methylene-γ-lactone group critical for its bioactivity .

- Bioactivity: Alantolactone’s α-methylene-γ-lactone moiety is associated with potent anti-inflammatory and anticancer effects via Michael addition to cellular thiols .

This compound vs. τ-Stearolactone and γ-Nonalactone

- Lactone Size and Complexity: τ-Stearolactone (C₁₈H₃₄O₂) and γ-nonalactone (C₉H₁₆O₂) are aliphatic lactones with simpler structures compared to this compound’s polycyclic sesquiterpene backbone.

- Applications: τ-Stearolactone’s long chain enables use in polymer synthesis , while γ-nonalactone is industrially valued for flavoring .

This compound vs. Theissenolactone A

- Structural Revisions: Theissenolactone A was initially misassigned as structure 7 but corrected to a γ-lactone with a bicyclic sesquiterpene system, closer to this compound . Both compounds highlight the importance of crystallography in resolving sesquiterpene lactone configurations.

- Bioactivity Implications: Theissenolactone A’s revised structure may redirect prior bioactivity studies, emphasizing the need for accurate structural data in natural product research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.